2,6-Ditert-butyl-4-[(4-hydroxyphenyl)methyl]phenol
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Overview
Description
2,6-Ditert-butyl-4-[(4-hydroxyphenyl)methyl]phenol is an organic compound with the molecular formula C21H27NO2. It is a derivative of phenol and is known for its antioxidant properties. This compound is used in various industrial applications, including as a stabilizer for plastics and as an additive in fuels and lubricants .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Ditert-butyl-4-[(4-hydroxyphenyl)methyl]phenol typically involves the alkylation of phenol with tert-butyl groups. One common method is the Friedel-Crafts alkylation, where phenol reacts with isobutene in the presence of a catalyst such as aluminum phenoxide . The reaction conditions usually involve moderate temperatures and pressures to ensure optimal yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to maintain consistent reaction conditions and high throughput. The use of advanced catalysts and optimized reaction parameters ensures high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
2,6-Ditert-butyl-4-[(4-hydroxyphenyl)methyl]phenol undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenolic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nitrating agents are used under controlled conditions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Alcohols and other reduced derivatives.
Substitution: Halogenated or nitrated phenolic compounds.
Scientific Research Applications
2,6-Ditert-butyl-4-[(4-hydroxyphenyl)methyl]phenol has a wide range of applications in scientific research:
Chemistry: Used as a stabilizer in polymer chemistry to prevent degradation of plastics.
Biology: Investigated for its antioxidant properties and potential protective effects against oxidative stress.
Medicine: Studied for its potential therapeutic effects in preventing oxidative damage in biological systems.
Industry: Used as an additive in fuels and lubricants to enhance stability and performance
Mechanism of Action
The antioxidant properties of 2,6-Ditert-butyl-4-[(4-hydroxyphenyl)methyl]phenol are primarily due to its ability to donate hydrogen atoms from the phenolic hydroxyl group. This donation neutralizes free radicals, preventing oxidative damage to other molecules. The compound interacts with molecular targets such as reactive oxygen species (ROS) and inhibits lipid peroxidation pathways .
Comparison with Similar Compounds
Similar Compounds
2,6-Di-tert-butylphenol: Another antioxidant with similar properties but different molecular structure.
Butylated hydroxytoluene (BHT): Widely used antioxidant in food and cosmetics.
2,6-Di-tert-butyl-4-methylphenol: Known for its use as a stabilizer in various industrial applications
Uniqueness
2,6-Ditert-butyl-4-[(4-hydroxyphenyl)methyl]phenol is unique due to its specific molecular structure, which provides enhanced stability and antioxidant properties compared to other similar compounds. Its ability to effectively neutralize free radicals and prevent oxidative damage makes it a valuable compound in various applications .
Properties
Molecular Formula |
C21H28O2 |
---|---|
Molecular Weight |
312.4 g/mol |
IUPAC Name |
2,6-ditert-butyl-4-[(4-hydroxyphenyl)methyl]phenol |
InChI |
InChI=1S/C21H28O2/c1-20(2,3)17-12-15(11-14-7-9-16(22)10-8-14)13-18(19(17)23)21(4,5)6/h7-10,12-13,22-23H,11H2,1-6H3 |
InChI Key |
NUIRGQLBGQXCGH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CC2=CC=C(C=C2)O |
Origin of Product |
United States |
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